3-Methoxyquinoxaline-2-carboxylic acid
Overview
Description
3-Methoxyquinoxaline-2-carboxylic acid is an organic compound with the molecular formula C10H8N2O3 . It is used in various fields of research due to its promising biological properties.
Synthesis Analysis
The synthesis of 3-methoxyquinoxaline-2-carboxylic acid involves the reaction of ethyl 3-methoxyquinoxaline-2-carboxylate with LiOH.H2O in EtOH H2O at 90°C for 6 hours .Molecular Structure Analysis
The molecular structure of 3-methoxyquinoxaline-2-carboxylic acid is characterized by the presence of a quinoxaline ring substituted with a methoxy group and a carboxylic acid group . The IUPAC name is 3-methoxyquinoxaline-2-carboxylic acid .Physical And Chemical Properties Analysis
3-Methoxyquinoxaline-2-carboxylic acid has a molecular weight of 204.18 g/mol . It has one hydrogen bond donor, five hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 204.05349212 g/mol . The topological polar surface area is 72.3 Ų .Scientific Research Applications
Application in Food Safety and Chemistry
- Specific Scientific Field: Food Safety and Chemistry .
- Summary of the Application: 3-Methoxyquinoxaline-2-carboxylic acid (MQCA) and quinoxaline-2-carboxylic acid (QCA) are metabolites of certain antibacterials that have been used as medicinal feed additives and growth promoters for the prevention of dysentery and bacterial enteritis in swine . These compounds can have carcinogenic, mutagenic, and photoallergenic effects on people, posing a threat to food safety . Therefore, detecting these compounds in food products, particularly pork, is of great importance.
- Methods of Application or Experimental Procedures: A novel rapid method based on a background fluorescence quenching immunochromatographic assay (bFQICA) was established for the simultaneous quantitative detection of MQCA and QCA . These compounds were efficiently extracted and enriched 4 times using immunomagnetic beads from pork . The proposed bFQICA exhibited great advantages in convenience and efficiency, taking only 30 minutes for the detection of MQCA and QCA .
- Results or Outcomes: The analysis of field pork samples by bFQICA was in accordance with that of LC-MS/MS . This indicates that the method is reliable for detecting MQCA and QCA residues in pork .
Application in Organic Synthesis and Drug Discovery
- Specific Scientific Field: Organic Synthesis and Drug Discovery .
- Summary of the Application: 3-Methoxyquinoxaline-2-carboxylic acid (MQCA) is used in the synthesis of 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl)quinoxalines . These compounds are significant intermediates in organic synthesis and play a crucial role in the design of various heterocyclic compounds with diverse biological activities . They are important in the fields of antitumor, anticonvulsant, antimalarial, anti-inflammatory, antiamoebic, antioxidant, antidepressant, antiprotozoal, antibacterial, anti-HIV agents .
- Methods of Application or Experimental Procedures: A basic, proficient and P-TSA catalyzed synthesis of quinoxalines starting from ethyl 3-methoxyquinoxaline-2-carboxylate in good yields is introduced . All the compounds synthesized were analyzed by spectral analysis .
- Results or Outcomes: The synthesis of 3-methoxyquinoxaline-2-carboxylic acid resulted in a 90% yield . The resulting product was treated with N,O dimethyl hydroxylamine in the presence of EDC.HCl, HOBT and afforded N,3 -dimethoxy N methylquinoxaline-2-carboxamide 3 as 87% yield .
Application in Polymer Industries
- Specific Scientific Field: Polymer Industries .
- Summary of the Application: The cost-effective and efficient synthesis of alkenes is highly significant due to their extensive applications in both synthetic and polymer industries . 3-Methoxyquinoxaline-2-carboxylic acid can be used in the chemoselective olefination of carboxylic acid salts .
- Methods of Application or Experimental Procedures: A transition metal-free approach has been devised for the chemoselective olefination of carboxylic acid salts . This modular approach provides direct access .
- Results or Outcomes: The details of the results or outcomes obtained from this application are not available in the source .
properties
IUPAC Name |
3-methoxyquinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-8(10(13)14)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXATVRVKUKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614788 | |
Record name | 3-Methoxyquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyquinoxaline-2-carboxylic acid | |
CAS RN |
55495-69-7 | |
Record name | 3-Methoxyquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.